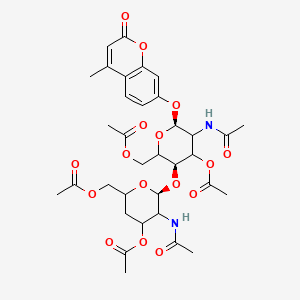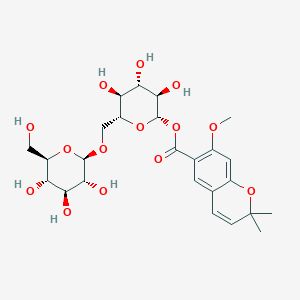
Macrophylloside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrophylloside D is a natural product derived from the roots of Gentiana macrophylla, a plant commonly used in traditional Chinese medicine. It is a phenolic compound with the molecular formula C25H34O14 and a molecular weight of 558.53 g/mol . This compound has attracted significant attention due to its potential therapeutic properties, including anticancer and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Macrophylloside D involves several steps, including the extraction of the compound from the roots of Gentiana macrophylla. High-performance countercurrent chromatography (HPCCC) has been employed to isolate this compound efficiently . The n-butanol-soluble extract of Gentiana macrophylla contains hydrophilic iridoids, including this compound, which can be further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant material. The roots of Gentiana macrophylla are harvested, dried, and ground into a fine powder. The powdered material is then subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, or acetone . The extract is concentrated and purified using chromatographic methods to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Macrophylloside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable compound for studying phenolic structures and their reactivity.
Biology: Macrophylloside D has shown potential as an anticancer agent by inhibiting the activity of certain kinases involved in tumor growth. It induces apoptosis, or programmed cell death, in cancer cells.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Macrophylloside D exerts its effects through several molecular targets and pathways. It inhibits the activity of specific kinases involved in tumor growth, leading to the induction of apoptosis in cancer cells . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Vergleich Mit ähnlichen Verbindungen
Macrophylloside D is structurally similar to other phenolic compounds found in Gentiana macrophylla, such as loganic acid, swertiamarin, and gentiopicroside . this compound is unique due to its specific molecular structure and potent biological activities. Unlike other compounds, this compound has shown significant anticancer and anti-inflammatory properties, making it a promising candidate for further research and development .
List of Similar Compounds
- Loganic acid
- Swertiamarin
- Gentiopicroside
This compound stands out among these compounds due to its unique combination of structural features and biological activities.
Eigenschaften
Molekularformel |
C25H34O14 |
|---|---|
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1 |
InChI-Schlüssel |
BKABLXWGRDWHDB-GWOWOUNZSA-N |
Isomerische SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C |
Kanonische SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


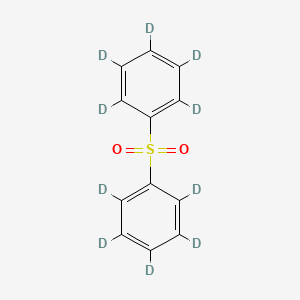

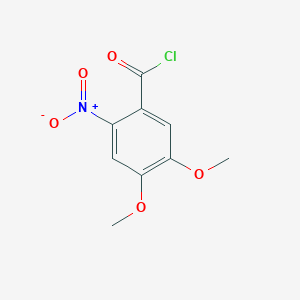
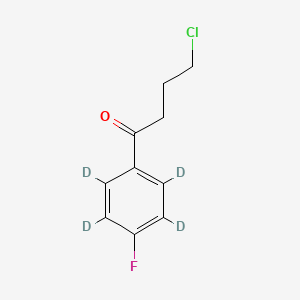
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
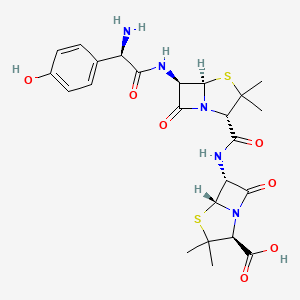
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)


